molecular formula C18H32O4 B8674149 Rikidain AR 825 CAS No. 26760-85-0

Rikidain AR 825

Cat. No. B8674149
CAS RN: 26760-85-0
M. Wt: 312.4 g/mol
InChI Key: HBTYDDRQLQDDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05480714

Procedure details

Into a reactor were charged 80 parts of toluene, 20 parts of isobutanol, 6 parts of dimethylaminoethyl methacrylate, 40 parts of methyl methacrylate, 20 parts of styrene, 20 parts of butyl acrylate, 20 parts of butyl methacrylate, 14 parts of n-butyl methacrylate, 1 part of n-dodecylmercaptan and 1 part of azobisisobutyronitrile. They were stirred at 80° C. for 2 hours. Then, 0.2 part of azobisisobutyronitrile was added 5 times at 2-hour intervals, and polymerization was completed in 16 hours. Thus, there was produced an acrylic copolymer resin solution for rigid product grade which had a glass transition temperature (Tg) of 70° C.
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reactant
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solvent
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solvent
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reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OCCN(C)C)(=O)C(C)=C.[C:12]([O:17][CH3:18])(=[O:16])[C:13](C)=[CH2:14].[CH2:19]=[CH:20][C:21]1C=[CH:25][CH:24]=[CH:23][CH:22]=1.[C:27]([O:31][CH2:32][CH2:33][CH2:34][CH3:35])(=[O:30])[CH:28]=[CH2:29].C(OCCCC)(=O)C(C)=C.C(S)CCCCCCCCCCC.N(C(C)(C)C#N)=NC(C)(C)C#N>C(O)C(C)C.C1(C)C=CC=CC=1>[CH3:19][CH2:20][CH2:21][CH2:22][CH:23]([CH2:18][O:17][C:12]([CH:13]=[CH2:14])=[O:16])[CH2:24][CH3:25].[CH3:35][CH2:34][CH2:33][CH2:32][O:31][C:27]([CH:28]=[CH2:29])=[O:30] |f:9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCN(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
They were stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
intervals, and polymerization
WAIT
Type
WAIT
Details
was completed in 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.